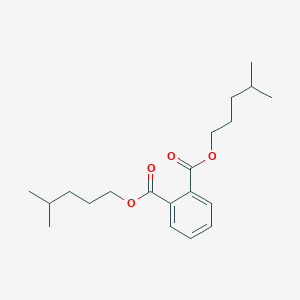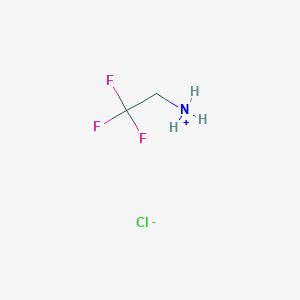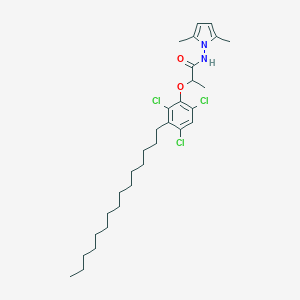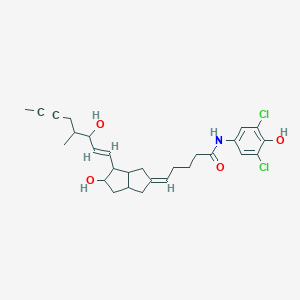![molecular formula C11H9F13O2 B047157 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane CAS No. 122193-68-4](/img/structure/B47157.png)
3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane
Overview
Description
3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane: is a synthetic organic compound with the molecular formula C11H9F13O2 and a molecular weight of 420.17 g/mol . This compound is characterized by the presence of a perfluorohexyl group, an ethoxy linkage, and an epoxypropane moiety. It is known for its unique chemical properties, particularly its high thermal stability and resistance to chemical degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the final epoxypropane product under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane undergoes various chemical reactions, including:
Nucleophilic substitution: The epoxy group can react with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Oxidation: The compound can be oxidized under specific conditions to form perfluorohexyl-containing carboxylic acids or ketones.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as or in the presence of a base like .
Oxidation: Oxidizing agents such as or .
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride .
Major Products:
Nucleophilic substitution: Substituted glycidyl ethers.
Oxidation: Perfluorohexyl-containing carboxylic acids or ketones.
Reduction: Diols.
Scientific Research Applications
Chemistry: 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane is used as a building block in the synthesis of fluorinated polymers and surfactants. Its unique properties make it valuable in the development of materials with high thermal stability and chemical resistance .
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It is also investigated for its potential use in drug delivery systems due to its ability to form stable emulsions .
Industry: Industrially, this compound is used in the production of specialty coatings, adhesives, and sealants. Its resistance to harsh chemical environments makes it suitable for use in aerospace and automotive applications .
Mechanism of Action
The mechanism of action of 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane involves its interaction with various molecular targets through its epoxy and perfluorohexyl groups. The epoxy group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. The perfluorohexyl group imparts hydrophobicity and chemical stability, which can influence the compound’s interactions with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
- 3-[2-(Tridecafluorohexyl)ethoxy]-1,2-epoxypropane
- Glycidyl (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ether
- 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctoxymethyl)oxirane
Uniqueness: 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane is unique due to its specific combination of an epoxy group and a perfluorohexyl chain. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .
Properties
IUPAC Name |
2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F13O2/c12-6(13,1-2-25-3-5-4-26-5)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSDQADBHIDJCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2OCH2C2OH3, C11H9F13O2 | |
| Record name | Oxirane, 2-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]methyl]- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336476 | |
| Record name | 3-[2-(Perfluorohexyl)ethyloxy]-1,2-epoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122193-68-4 | |
| Record name | 3-(2-(Perfluorohexyl)ethoxy)-1,2-epoxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122193684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-(Perfluorohexyl)ethyloxy]-1,2-epoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 122193-68-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2-(PERFLUOROHEXYL)ETHOXY)-1,2-EPOXYPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S0WX1T1R9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-[2-(perfluorohexyl)ethoxy]-1,2-epoxypropane improve the performance of Li-air batteries?
A1: The research paper highlights that oxygen (O2) transport within the battery significantly impacts the performance of Li-air batteries (LABs) []. This compound, when added to the battery system, improves the transport of O2. This enhanced O2 availability allows for a significant increase in the discharge capacity of the LABs. The paper demonstrates this by achieving a discharge capacity of 16,368 mA h gcarbon−1 at a current density of 500 mA gcarbon−1, and 1792 mA h gcarbon−1 at a much higher current density of 5000 mA gcarbon−1 in a N2-O2 (78:22) atmosphere []. These results indicate the potential of this compound to enhance the rate capability of LABs, making them comparable to state-of-the-art Li-ion batteries.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one,2-methyl-(9CI)](/img/structure/B47088.png)




![6-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B47099.png)


